Unveiling Antitumor Agent-21: A Technical Guide to its Chemical Profile and Biological Activity
Unveiling Antitumor Agent-21: A Technical Guide to its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Antitumor agent-21," identified as the aryl-quinolin derivative with CAS Number 1256037-58-7, presents a promising scaffold for the development of novel cancer therapeutics. Also known under the identifiers TRX818 and CVM-1118, this compound has demonstrated potential anticancer, anti-inflammatory, anti-proliferative, and anti-hormonal activities. A key distinguishing feature of this agent is its reported ability to inhibit vasculogenic mimicry, a process by which aggressive tumor cells form de novo vascular networks, contributing to tumor perfusion and metastasis. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of Antitumor agent-21, with a focus on its potential as an inhibitor of vasculogenic mimicry.
Chemical Structure and Properties
"Antitumor agent-21" is chemically named dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate. Its molecular formula is C30H25FNO6P, and it has a molecular weight of 545.49 g/mol .
Chemical Structure:
(Note: This is a simplified representation. For a detailed 3D structure, please refer to chemical databases using the provided CAS number.)
| Property | Value |
| IUPAC Name | dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate |
| CAS Number | 1256037-58-7 |
| Other Names | TRX818, CVM-1118 |
| Molecular Formula | C30H25FNO6P |
| Molecular Weight | 545.49 g/mol |
Synthesis
The synthesis of "Antitumor agent-21" is detailed in patent literature, specifically in patent WO2012009519A1. The general synthetic strategy involves the construction of the core quinolinone ring system followed by phosphorylation. While the full, step-by-step experimental protocol from the patent is not publicly available in readily accessible literature, a generalized synthetic route for similar aryl-quinolin derivatives is outlined below.
General Experimental Protocol for Aryl-Quinolinone Synthesis:
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Condensation: A substituted aniline (B41778) is reacted with a β-ketoester in the presence of an acid catalyst (e.g., polyphosphoric acid or Dowtherm A) at elevated temperatures to form the quinolinone ring via a Conrad-Limpach-Knorr reaction.
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Halogenation: The hydroxyl group at the 4-position of the quinolinone ring is converted to a leaving group, typically a chloride, using a chlorinating agent like phosphorus oxychloride (POCl3).
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Suzuki or Stille Coupling: The aryl group at the 2-position is introduced via a palladium-catalyzed cross-coupling reaction. This involves reacting the 2-chloroquinolinone intermediate with an appropriate arylboronic acid (Suzuki) or arylstannane (Stille).
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Phosphorylation: The hydroxyl group at the 5-position is phosphorylated using a phosphorylating agent like dibenzyl phosphite (B83602) in the presence of a suitable base and activating agent.
Disclaimer: This is a generalized protocol. For the specific synthesis of "Antitumor agent-21," consultation of the primary patent literature (WO2012009519A1) is highly recommended.
Biological Activity and Mechanism of Action
"Antitumor agent-21" has been reported to possess multiple antitumor activities. The most notable of these is the inhibition of vasculogenic mimicry (VM).
Inhibition of Vasculogenic Mimicry
Vasculogenic mimicry is a process where highly aggressive tumor cells form their own microvascular channels, independent of endothelial cell-driven angiogenesis. This contributes to tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies. Aryl-quinolin derivatives, including "Antitumor agent-21," have been investigated for their ability to disrupt this process, as detailed in patent WO2016196742A1.
Experimental Protocol for In Vitro Vasculogenic Mimicry Assay:
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Cell Culture: Highly aggressive cancer cells known to form VM networks (e.g., MDA-MB-231 breast cancer cells, U87 glioblastoma cells) are cultured under standard conditions.
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Matrigel Assay: A basement membrane matrix, such as Matrigel, is coated onto the wells of a culture plate and allowed to solidify.
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Cell Seeding: The cancer cells are seeded onto the Matrigel-coated wells in a serum-free medium.
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Treatment: The cells are treated with varying concentrations of "Antitumor agent-21" or a vehicle control.
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Incubation: The plates are incubated for a period of 6-24 hours to allow for the formation of tubular networks.
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Visualization and Quantification: The formation of vessel-like structures is observed and photographed using a microscope. The extent of VM can be quantified by measuring parameters such as the number of branch points and the total tube length using image analysis software.
Antiproliferative Activity
While specific IC50 values for "Antitumor agent-21" against a comprehensive panel of cancer cell lines are not widely available in the public domain, the patent literature suggests potent antiproliferative activity.
Table of Anticipated Antitumor Activity Data (Illustrative)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Data not available |
| U87 | Glioblastoma | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
Researchers are encouraged to perform their own in vitro studies to determine the specific IC50 values for their cell lines of interest.
Proposed Signaling Pathway
The precise molecular mechanism by which "Antitumor agent-21" inhibits vasculogenic mimicry has not been fully elucidated in publicly available literature. However, based on the known signaling pathways involved in VM, a plausible mechanism of action can be proposed. Key pathways that regulate VM include those involving focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K), and matrix metalloproteinases (MMPs).
Caption: Proposed mechanism of action for Antitumor agent-21 in inhibiting vasculogenic mimicry.
This proposed pathway suggests that "Antitumor agent-21" may exert its inhibitory effects by targeting key signaling nodes such as FAK and PI3K, which are crucial for the cellular processes underlying VM, including cell migration, invasion, and tube formation.
Future Directions
"Antitumor agent-21" represents a promising lead compound for the development of a new class of anticancer agents that target vasculogenic mimicry. Further research is warranted to:
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Elucidate the precise molecular targets and signaling pathways modulated by this compound.
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Conduct comprehensive in vitro and in vivo studies to evaluate its efficacy and safety profile in a range of cancer models.
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Optimize the chemical structure to enhance potency and pharmacokinetic properties.
The unique mechanism of inhibiting vasculogenic mimicry suggests that "Antitumor agent-21" could be particularly effective against aggressive and resistant tumors, potentially in combination with conventional chemotherapeutics or other targeted agents.
